

5-Ethoxy-6-methylpyridin-2-amine physical properties

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Compound of Interest

Compound Name: **5-Ethoxy-6-methylpyridin-2-amine**

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An In-depth Technical Guide to the Physical Properties of **5-Ethoxy-6-methylpyridin-2-amine**

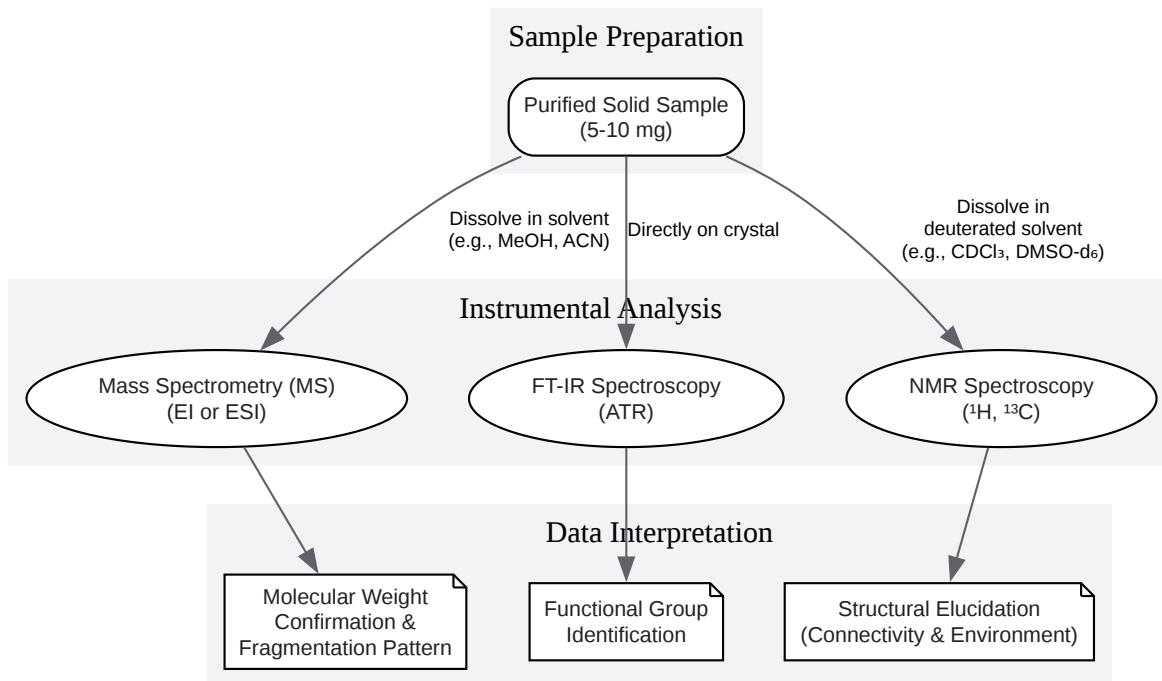
Introduction

5-Ethoxy-6-methylpyridin-2-amine is a substituted aminopyridine derivative. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence as scaffolds in biologically active molecules. A thorough understanding of the fundamental physical and chemical properties of such an intermediate is a prerequisite for its effective use in synthesis, process development, and drug design. The seemingly simple parameters—melting point, solubility, and spectroscopic signatures—govern everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a comprehensive overview of the core physical properties of **5-Ethoxy-6-methylpyridin-2-amine** (CAS Number: 73101-79-8). We will delve into its physicochemical characteristics and spectroscopic profile, offering not just data, but the underlying scientific context and field-proven methodologies for their validation. The information is curated for researchers, medicinal chemists, and process scientists who require a robust and reliable data set for this compound.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties. The arrangement of functional groups—an ethoxy group, a methyl group, and a primary amine on a pyridine core—dictates the entirety of its physical behavior.

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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining molecular weight. For **5-Ethoxy-6-methylpyridin-2-amine**, high-resolution mass spectrometry (HRMS) would confirm the elemental composition ($C_8H_{12}N_2O$). The predicted collision cross-section (CCS) values provide information about the ion's three-dimensional shape in the gas phase, a parameter gaining importance in advanced analytical chemistry.

Adduct	m/z (mass-to-charge ratio)	Predicted CCS (Å ²)
[M+H] ⁺	153.10224	131.1
[M+Na] ⁺	175.08418	140.0
[M] ⁺	152.09441	131.7

Table data sourced from

PubChemLite.

[\[1\]](#)

Experimental Protocol:

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
- Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms are readily protonated. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).
- Data Analysis: The primary peak observed should correspond to the [M+H]⁺ ion at m/z 153.1022. The high-resolution mass should be within 5 ppm of the theoretical value for C₈H₁₃N₂O⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. As a primary aromatic amine, **5-Ethoxy-6-methylpyridin-2-amine** will exhibit several characteristic vibrational bands.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Intensity
3400-3250	Primary Amine (N-H)	Asymmetric & Symmetric Stretch	Medium (two bands) [2]
2980-2850	Alkyl (C-H)	Stretch (from methyl and ethoxy groups)	Medium-Strong
1650-1580	Primary Amine (N-H)	Bend (Scissoring)	Medium-Strong [2]
~1600	Aromatic Ring (C=C/C=N)	Stretch	Medium-Strong
1335-1250	Aromatic Amine (C-N)	Stretch	Strong [2]
1250-1020	Ether (Ar-O-C)	Asymmetric Stretch	Strong

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is standard. ATR is preferred for solid samples as it requires minimal to no sample preparation.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Background Scan: Perform a background scan with the clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be automatically subtracted from the sample spectrum.
- Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
- Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them with the predicted values to confirm the presence of the primary amine, ether, and aromatic functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of every proton and carbon atom.

Predicted ^1H NMR Spectrum (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.0-7.2	d	1H	H-3 (Aromatic)	Aromatic proton ortho to the ethoxy group.
~6.2-6.4	d	1H	H-4 (Aromatic)	Aromatic proton meta to the ethoxy group.
~4.5-5.0	br s	2H	-NH ₂	Amine protons; often broad and may exchange with D_2O .
~4.0-4.2	q	2H	-OCH ₂ CH ₃	Methylene protons of the ethoxy group, split by the adjacent methyl group.
~2.3-2.5	s	3H	Ar-CH ₃	Methyl protons on the pyridine ring; singlet as there are no adjacent protons.
~1.3-1.5	t	3H	-OCH ₂ CH ₃	Methyl protons of the ethoxy group, split by the adjacent methylene group.

Predicted ^{13}C NMR Spectrum (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~155-160	C-2, C-6
~150-155	C-5
~135-140	C-3
~105-110	C-4
~60-65	- OCH_2CH_3
~20-25	Ar- CH_3
~14-16	- OCH_2CH_3

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm). [3]2. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution. [3]3. ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure accurate integration. [3]4. ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A greater number of scans is necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing and Analysis: Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Reference the spectra to TMS. Integrate the ^1H signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the molecular structure.

Conclusion

The physical properties of **5-Ethoxy-6-methylpyridin-2-amine** define its chemical personality and provide the essential parameters for its application in research and development. This

guide has consolidated both experimental and predicted data to offer a holistic view of the compound. The melting point and spectroscopic data serve as reliable benchmarks for identity and purity, while the predicted pKa and other physicochemical values are critical for anticipating its behavior in both chemical and biological systems. The provided protocols represent robust, standard methodologies that form the basis of modern chemical characterization, ensuring that scientists can confidently validate and utilize this compound in their work.

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